Gusperimus
Overview
Description
Gusperimus, also known as 15-deoxyspergualin, is a synthetic analogue of spergualin, a compound isolated from cultures of the soil commensal Bacillus laterosporus. Initially investigated for its anti-tumor properties, this compound was found to possess potent immunosuppressive properties. It is primarily used in the treatment of transplant rejection and autoimmune diseases such as ANCA-associated vasculitis and systemic lupus erythematosus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gusperimus is synthesized through a multi-step process starting from spergualinThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and catalytic hydrogenation .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fermentation of Bacillus laterosporus, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of spergualin, which is then chemically modified to produce this compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions
Gusperimus undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The carbonyl group at position 15 can be selectively reduced.
Substitution: Functional groups can be introduced or modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and amines are used for introducing or modifying functional groups.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may possess different pharmacological properties .
Scientific Research Applications
Gusperimus has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying immunosuppressive agents.
Biology: Investigated for its effects on various cellular processes, including T cell proliferation and cytokine production.
Medicine: Used in clinical trials for the treatment of autoimmune diseases, transplant rejection, and other inflammatory conditions.
Industry: Employed in the development of controlled delivery systems, such as PLGA-PEG nanoparticles, to enhance its stability and bioactivity
Mechanism of Action
Gusperimus exerts its immunosuppressive effects through multiple mechanisms:
Binding to Heat Shock Proteins: this compound binds to heat shock 70 kDa protein (Hsc70) and heat shock 90 kDa protein (Hsp90), reducing the nuclear translocalization of the nuclear factor κB (NF-κB) transcription factor.
Inhibition of Akt Kinase: This compound inhibits Akt kinase, a key regulator of cellular survival, cell cycle, and metabolism.
Inhibition of Protein Synthesis: This compound inhibits protein synthesis through multiple pathways, including the down-regulation of p70 S6 kinase activity and inhibition of eukaryotic initiation factors eIF2α and eIF5A.
Comparison with Similar Compounds
Gusperimus is unique in its mode of action and therapeutic applications. Similar compounds include:
Muromonab-CD3: An anti-T-cell monoclonal antibody used in the treatment of transplant rejection.
Cyclosporine: An immunosuppressive drug used to prevent organ rejection.
Tacrolimus: Another immunosuppressive agent used in transplant medicine
This compound stands out due to its ability to bind to heat shock proteins and inhibit multiple pathways involved in immune cell activation and proliferation, making it a versatile and potent immunosuppressive agent .
Properties
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDINUJSAMVOPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861078 | |
Record name | Gusperimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) | |
Record name | DEOXYSPERGUALIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
98629-43-7 | |
Record name | Gusperimus | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gusperimus [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gusperimus | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12692 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gusperimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUSPERIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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